molecular formula C9H10ClFN2O2 B1364623 2-(2-Chloro-4-fluorophenoxy)propanohydrazide CAS No. 588677-35-4

2-(2-Chloro-4-fluorophenoxy)propanohydrazide

Cat. No. B1364623
CAS RN: 588677-35-4
M. Wt: 232.64 g/mol
InChI Key: WOSRIVSCOGEMCI-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-fluorophenoxy)propanohydrazide” is a chemical compound with the CAS Number: 588677-35-4 . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.


Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-4-fluorophenoxy)propanohydrazide” is represented by the linear formula: C9H10ClFN2O2 . The Inchi Code for this compound is 1S/C9H10ClFN2O2/c1-5(9(14)13-12)15-8-3-2-6(11)4-7(8)10/h2-5H,12H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Chloro-4-fluorophenoxy)propanohydrazide” is 232.64 . It is a solid at room temperature .

Scientific Research Applications

Green Synthesis and Pharmaceutical Applications

  • Efficient Green Synthesis : A study by Zaheer et al. (2015) discusses the synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides through a green process, highlighting the potential for eco-friendly production methods.
  • Pharmaceutical Potential : The same study emphasizes the notable antioxidant potential of these compounds, suggesting their utility in pharmaceutical applications, particularly those with 2-hydroxy substituents.

Antimicrobial Evaluation

  • Antibacterial and Antifungal Activities : Research by Fuloria et al. (2009) on related compounds shows promising antibacterial and antifungal activities, indicating the potential of similar compounds in antimicrobial treatments.

Nonlinear Optics Material

  • Optical Properties : A study on 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine by Boese et al. (2002) demonstrates the relevance of similar fluorophenoxy compounds in developing materials for nonlinear optical (NLO) applications.

Crystal Structure Analysis

  • Crystallography : The work by Smith (2014) on crystalline structures of related phenoxyacetic acid derivatives provides insights into the crystallography of similar compounds, which can inform material science applications.

Cancer Research

  • c-Met Kinase Inhibitors : Research by Li et al. (2013) shows the use of 4-(2-fluorophenoxy)quinoline derivatives as c-Met kinase inhibitors, indicating the potential role of similar compounds in cancer research.

Radiopharmaceutical Synthesis

  • Radiopharmaceuticals : A study by Ross et al. (2011) discusses the synthesis of 4-[18F]fluorophenol, a compound related to 2-(2-Chloro-4-fluorophenoxy)propanohydrazide, for radiopharmaceutical applications.

Analytical Chemistry

  • Hirshfeld Surface Analysis : The work by Prabhuswamy et al. (2021) on 2-(4-fluorophenoxy) acetic acid includes Hirshfeld surface analysis, demonstrating the compound's relevance in advanced analytical techniques.

Polymer Science

  • Copolymer Synthesis : Savittieri et al. (2022) highlight the synthesis and properties of novel copolymers involving halogen ring-disubstituted phenoxy derivatives, showing the potential of such compounds in polymer science. (Savittieri et al., 2022)

Quantum Chemical Studies

  • Quantum Chemical Analysis : The study by Satheeshkumar et al. (2017) on 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one provides insights into the molecular geometry and chemical reactivity, which are crucial for understanding the behavior of similar fluorophenoxy derivatives in various applications.

Environmental Studies

  • Environmental Fate Analysis : The investigation of the fate of halogenated phenols in plants by Tront and Saunders (2007) using NMR techniques suggests the environmental impact and behavior of similar compounds.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O2/c1-5(9(14)13-12)15-8-3-2-6(11)4-7(8)10/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSRIVSCOGEMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395672
Record name 2-(2-chloro-4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenoxy)propanohydrazide

CAS RN

588677-35-4
Record name 2-(2-chloro-4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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